2-methoxyphenyl 3-(1-naphthyl)acrylate
Description
2-Methoxyphenyl 3-(1-naphthyl)acrylate is an acrylate ester featuring a 2-methoxyphenyl ester group and a 1-naphthyl substituent at the β-position of the acrylate backbone. The 1-naphthyl group enhances π-π stacking interactions, while the 2-methoxy group on the phenyl ring may influence steric and electronic properties .
Properties
IUPAC Name |
(2-methoxyphenyl) (E)-3-naphthalen-1-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-18-11-4-5-12-19(18)23-20(21)14-13-16-9-6-8-15-7-2-3-10-17(15)16/h2-14H,1H3/b14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSLDDDMPPEZLN-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC(=O)/C=C/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyphenyl 3-(1-naphthyl)acrylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-methoxyphenyl 3-(1-naphthyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate group to an alkane or alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its biological activities, particularly as a potential therapeutic agent. Research indicates that derivatives of chalcones, including 2-methoxyphenyl 3-(1-naphthyl)acrylate, exhibit significant anti-inflammatory and anticancer properties.
- Anti-inflammatory Activity : Studies have shown that certain derivatives can inhibit the expression of inflammatory cytokines through modulation of the estrogen receptor pathway. This mechanism is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease, where inflammation plays a critical role in disease progression .
- Anticancer Properties : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in cancer therapy .
Materials Science
In the field of materials science, this compound is explored for its nonlinear optical (NLO) properties.
- Nonlinear Optical Applications : Chalcones and their derivatives are known to exhibit remarkable NLO characteristics due to their noncentrosymmetric structures. This property enables applications in data storage and optical communication technologies . The incorporation of electron-donating and electron-accepting groups can enhance these properties further, making them suitable for use in devices such as frequency doublers and optical limiters .
Photochemistry
The compound serves as a photoinitiator in polymerization reactions, which is essential in the development of advanced materials.
- Photoinitiators in Polymer Chemistry : The photochemical behavior of this compound allows it to initiate polymerization upon exposure to UV light. This property is utilized in the production of coatings, adhesives, and dental materials where rapid curing is required .
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various chalcone derivatives, including this compound. These derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in cytokine levels, suggesting potential use in treating inflammatory diseases .
Case Study 2: Nonlinear Optical Properties
Research conducted on the NLO properties of chalcone derivatives revealed that this compound exhibited a high second harmonic generation efficiency. This study demonstrated its potential application in developing advanced optical materials for telecommunications .
Mechanism of Action
The mechanism of action of 2-methoxyphenyl 3-(1-naphthyl)acrylate involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- (E)-Ethyl 3-(4-Methoxyphenyl)acrylate (): This analog differs in the methoxy group position (4- vs. 2-methoxy) and the ester group (ethyl vs. 2-methoxyphenyl). The ethyl ester may also confer higher volatility compared to the bulkier 2-methoxyphenyl ester .
- (E)-Methyl 3-(4-Ethylphenyl)-2-{2-[(E)-(Hydroxyimino)methyl]phenoxymethyl}acrylate (): The incorporation of a hydroxyimino group and an ethylphenyl substituent introduces chelating capabilities and increased hydrophobicity. Such features are advantageous in agrochemical applications, where metal coordination and lipid solubility enhance bioactivity. The target compound’s 1-naphthyl group may offer similar hydrophobicity but lacks direct metal-binding sites .
Structural and Physicochemical Properties
Molecular Weight and Solubility :
The molecular weight of 2-methoxyphenyl 3-(1-naphthyl)acrylate (estimated C₂₀H₁₆O₄: ~320.34 g/mol) is significantly higher than (E)-Ethyl 3-(4-methoxyphenyl)acrylate (206.2 g/mol, ), suggesting lower solubility in polar solvents. However, the naphthyl group could improve solubility in aromatic solvents due to enhanced π-π interactions .- Melting Points: While direct data is absent, 3-(2-Methoxyphenyl)propanoic acid () has a melting point of 85–89°C, indicating that aromatic substitution and hydrogen bonding influence solid-state properties. The target compound’s bulkier substituents may raise its melting point compared to simpler acrylates .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-methoxyphenyl 3-(1-naphthyl)acrylate, and how can experimental design optimize yield?
- Answer : Synthesis typically involves esterification or condensation reactions between 2-methoxyphenol and 3-(1-naphthyl)acrylic acid derivatives. To optimize yield, employ factorial design (e.g., varying temperature, catalyst concentration, and reaction time) to identify critical parameters . For example, a 2^k factorial design reduces the number of trials while capturing interaction effects between variables. Post-synthesis, purification via column chromatography or recrystallization is advised, monitored by TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) confirm functional groups and substitution patterns. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) with SHELXTL refinement resolves molecular geometry and intermolecular interactions, as demonstrated in structurally similar acrylates . Pair SCXRD with density functional theory (DFT) calculations to validate electronic properties .
Q. How can researchers assess the stability and solubility of this compound under varying experimental conditions?
- Answer : Conduct accelerated stability studies (e.g., thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC)) to evaluate thermal degradation. Solubility profiles in polar/nonpolar solvents (e.g., DMSO, ethanol, hexane) can be quantified via UV-Vis spectroscopy or mass loss methods. Document pH-dependent stability using buffered solutions and HPLC monitoring .
Advanced Research Questions
Q. How can computational chemistry guide the prediction of reactivity and regioselectivity in derivatives of this compound?
- Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. Molecular docking or molecular dynamics simulations predict interactions with biological targets (e.g., enzymes), aiding in rational design of derivatives with enhanced bioactivity . For regioselectivity, analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .
Q. What strategies resolve contradictions in spectroscopic data or bioactivity results across studies?
- Answer : Cross-validate data using orthogonal techniques (e.g., SCXRD vs. NMR for stereochemical assignments). For bioactivity discrepancies, standardize assay protocols (e.g., cell lines, incubation times) and control for impurities via high-purity synthesis (>95% by HPLC). Meta-analyses of published data can isolate confounding variables (e.g., solvent effects in cytotoxicity assays) .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s photophysical or catalytic properties?
- Answer : Introduce electron-donating/withdrawing groups (e.g., -NO₂, -OCH₃) to the naphthyl or methoxyphenyl moieties and measure changes via UV-Vis/fluorescence spectroscopy. For catalytic applications (e.g., photocatalysis), correlate substituent effects with redox potentials (cyclic voltammetry) and charge-transfer efficiency (time-resolved spectroscopy) .
Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?
- Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) or capillary electrophoresis resolves enantiomers. For polymorphs, use solvent-mediated crystallization under controlled supersaturation conditions, validated by powder XRD and Raman spectroscopy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
